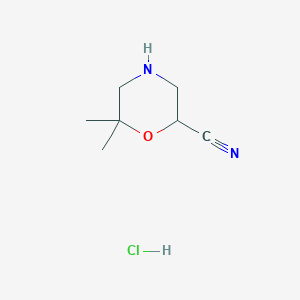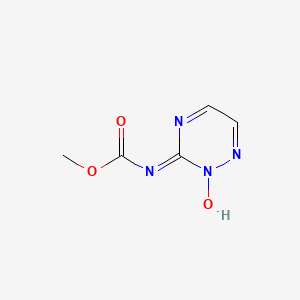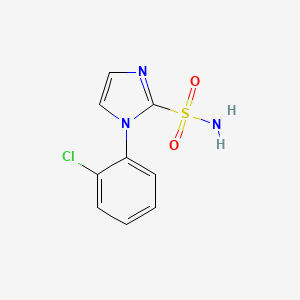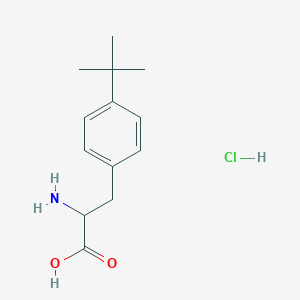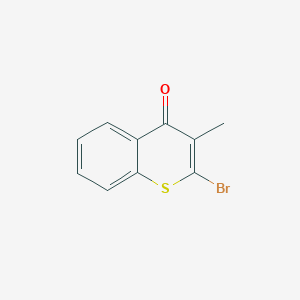
2-Bromo-3-methyl-4H-thiochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the third position on the thiochromen-4-one scaffold. Thiochromones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-4H-thiochromen-4-one typically involves the bromination of 3-methyl-4H-thiochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-methyl-4H-thiochromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiochromones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of thiochromones.
Applications De Recherche Scientifique
2-Bromo-3-methyl-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiochromone derivatives.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: Thiochromone derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiochromone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4H-thiochromen-4-one
- 2-Trifluoromethyl-4H-thiochromen-4-one
- 2-Bromo-4-methoxyacetophenone
Comparison: 2-Bromo-3-methyl-4H-thiochromen-4-one is unique due to the presence of both a bromine atom and a methyl group on the thiochromone scaffold. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Bromo-4H-thiochromen-4-one lacks the methyl group, which can affect its reactivity and biological activity. Similarly, 2-Trifluoromethyl-4H-thiochromen-4-one has a trifluoromethyl group instead of a bromine atom, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H7BrOS |
|---|---|
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
2-bromo-3-methylthiochromen-4-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |
Clé InChI |
WHZLEWBHGVEXQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



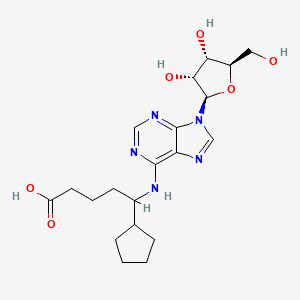
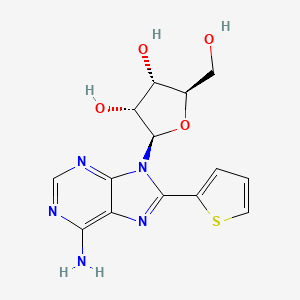
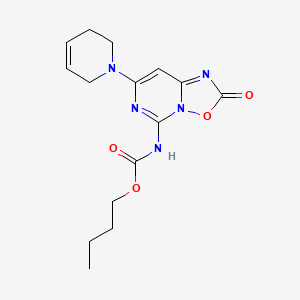

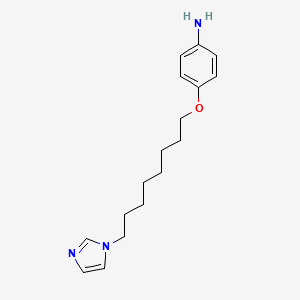
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
